Structural Differentiation from the Covalent FGFR Probe FIIN‑4
The target compound carries a 4‑ethylphenyl terminus, whereas FIIN‑4 incorporates a 4‑fluorophenyl group and a crucial acrylamide warhead that enables covalent modification of the FGFR P‑loop cysteine [1]. The absence of the acrylamide moiety in the target compound implies a strictly reversible binding mode, which may reduce the risk of hapten‑related idiosyncratic toxicity but is also predicted to result in lower biochemical potency against FGFR kinases. Because no experimental IC₅₀ or Kd values are available for the target compound, this differentiation remains structural and cannot be quantified.
| Evidence Dimension | Covalent warhead presence and aryl substituent |
|---|---|
| Target Compound Data | 4‑ethylphenyl; no electrophilic warhead |
| Comparator Or Baseline | FIIN‑4: 4‑fluorophenyl + acrylamide warhead (IC₅₀ FGFR1‑4 = 2.6, 2.6, 5.6, 9.2 nM) [1] |
| Quantified Difference | Qualitative structural difference; no target‑compound activity data available |
| Conditions | Biochemical FGFR kinase assays for FIIN‑4; no assay data for target compound |
Why This Matters
For procurement, the structural difference predicts a divergent mechanism of action and potency, making FIIN‑4 the rational choice when a covalent FGFR inhibitor is required.
- [1] Sigma-Aldrich. FIIN-4 ≥98% (HPLC) – Product Information. CAS 2093088-81-2. View Source
